(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL
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Overview
Description
(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is a chiral compound with significant potential in various scientific fields. This compound features a bromine and fluorine-substituted phenyl ring, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-bromo-3-fluorobenzaldehyde.
Amination: The aldehyde group is converted to an amine group through reductive amination using reagents like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF (Dimethylformamide).
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary amine.
Substitution: Formation of azide derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, modulating biochemical pathways. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-Amino-2-(4-bromo-3-fluorophenyl)ethan-1-OL
- (2S)-2-Amino-2-(5-chloro-3-fluorophenyl)ethan-1-OL
- (2S)-2-Amino-2-(5-bromo-4-fluorophenyl)ethan-1-OL
Uniqueness
(S)-2-Amino-2-(3-bromo-5-fluorophenyl)ethan-1-OL is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H9BrFNO |
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Molecular Weight |
234.07 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-bromo-5-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H9BrFNO/c9-6-1-5(8(11)4-12)2-7(10)3-6/h1-3,8,12H,4,11H2/t8-/m1/s1 |
InChI Key |
IFFYQONBWGTGIG-MRVPVSSYSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1F)Br)[C@@H](CO)N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)C(CO)N |
Origin of Product |
United States |
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